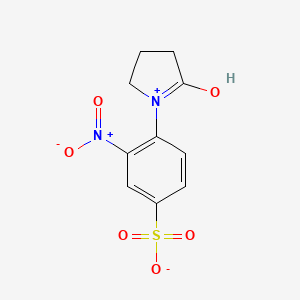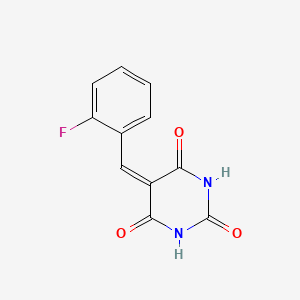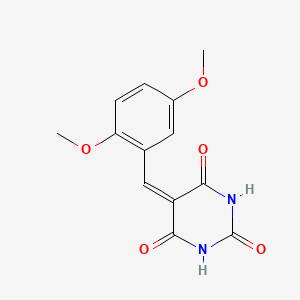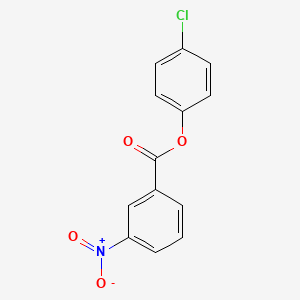
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate
Vue d'ensemble
Description
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate, also known as NBD-Cl, is a fluorescent reagent widely used in biochemical and physiological research. It is a highly sensitive and specific probe that can be used to label proteins, peptides, amino acids, and other biomolecules. In
Mécanisme D'action
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is a fluorescent probe that works by covalently labeling biomolecules with its nitrobenzenesulfonate group. The labeling process is irreversible and occurs through a nucleophilic substitution reaction between the 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate and the amino or sulfhydryl group of the biomolecule. Once labeled, the biomolecule emits a fluorescent signal that can be detected and analyzed.
Biochemical and Physiological Effects
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate labeling has minimal biochemical and physiological effects on the labeled biomolecules. It does not alter the function or structure of the biomolecule and does not affect its stability or activity. However, the labeling process may affect the solubility and charge of the biomolecule, which can affect its behavior in certain assays.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is its high sensitivity and specificity. It can detect low levels of labeled biomolecules and can distinguish between different biomolecules based on their labeling characteristics. 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is also easy to use and can be applied to a wide range of biomolecules and experimental systems.
One limitation of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is its irreversibility, which makes it difficult to remove the label from the biomolecule. This can limit the use of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate in certain experiments where the biomolecule needs to be recovered for further analysis. Another limitation is the potential for non-specific labeling, which can occur if the labeling conditions are not optimized.
Orientations Futures
For 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate include the development of new labeling strategies and fluorescent probes, as well as its application in live-cell imaging and super-resolution microscopy.
Applications De Recherche Scientifique
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is widely used in scientific research as a fluorescent probe to label proteins, peptides, amino acids, and other biomolecules. It is used to study protein structure and function, protein-protein interactions, enzyme kinetics, and membrane dynamics. 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is also used to study the localization and trafficking of proteins in cells and tissues.
Propriétés
IUPAC Name |
4-(5-hydroxy-3,4-dihydro-2H-pyrrol-1-ium-1-yl)-3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S/c13-10-2-1-5-11(10)8-4-3-7(19(16,17)18)6-9(8)12(14)15/h3-4,6H,1-2,5H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANFTXAZIGIWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=[N+](C1)C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-hydroxy-3,4-dihydro-2H-pyrrol-1-ium-1-yl)-3-nitrobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2-pyridinylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3829546.png)

![5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3829552.png)
![4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B3829554.png)

![2-[1-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B3829570.png)
![2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3829586.png)
![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3829592.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B3829593.png)
![7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3829623.png)